molecular formula C9H11N3O5 B2694872 4-(Tert-butyl)-3,5-dinitropyridin-2-ol CAS No. 2119574-83-1

4-(Tert-butyl)-3,5-dinitropyridin-2-ol

Cat. No. B2694872
M. Wt: 241.203
InChI Key: MPOGGBVZUVCNEF-UHFFFAOYSA-N
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Description

Tert-butyl compounds are organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . These compounds are known for their stability due to the bulky tert-butyl group .


Synthesis Analysis

Tert-butyl compounds can be synthesized through various methods. For instance, 4-tert-Butylbenzaldehyde is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . The structure of the compound is crucial as it influences its physical and chemical properties.


Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. For example, 4-tert-Butylcatechol is added as a stabilizer and polymerisation inhibitor to butadiene, styrene, vinyl acetate, divinylbenzene, and other reactive monomer streams .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, 4-tert-Butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water .

Scientific Research Applications

  • Polyimide Films in Microelectronics Industry

    • Application : The design of high-performance polyimide (PI) films and understanding the relationship of the structure–dielectric property are of great significance in the field of the microelectronics industry .
    • Method : A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) were constructed based on a low-temperature polymerization strategy .
    • Results : Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant .
  • Pharmaceutical Intermediates

    • Application : 4-tert-Butylstyrene is used as pharmaceutical intermediates .
  • Polymerization Inhibitor

    • Application : 4-tert-Butylcatechol is widely utilized as an inhibitor in polymerization of butadiene, styrene, vinyl acetate and other reactive monomers .
  • Lyophilization of Pharmaceuticals

    • Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .
    • Results : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Chemical Transformations and Biocatalytic Processes

    • Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Antioxidant in Fluids and Foods

    • Application : Butylated hydroxytoluene (BHT), also known as dibutylhydroxytoluene, is a lipophilic organic compound, chemically a derivative of phenol, that is useful for its antioxidant properties. BHT is widely used to prevent free radical-mediated oxidation in fluids (e.g. fuels, oils) and other materials .
    • Results : The regulations overseen by the U.S. F.D.A.—which considers BHT to be “generally recognized as safe”—allow small amounts to be added to foods .
  • Epoxy Resins and Curing Agents Production

    • Application : 4-tert-Butylphenol is used in the production of epoxy resins and curing agents .
  • Agrochemicals, Pharmaceuticals, Fragrances, Rubber Accelerators, and Polymer Stabilizers

    • Application : 4-tert-Butylthiophenol has applications in agrochemicals, pharmaceuticals, fragrances, rubber accelerators, and polymer stabilizers .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-tert-Butylcatechol causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Research into tert-butyl compounds continues to be an active area of study. For example, a recent study focused on synthesizing a new scandium(III) complex using a scandium(III) salt and 4,4′-Di-tert-butyl-2,2′-bipyridine .

properties

IUPAC Name

4-tert-butyl-3,5-dinitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-9(2,3)6-5(11(14)15)4-10-8(13)7(6)12(16)17/h4H,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOGGBVZUVCNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-3,5-dinitropyridin-2-ol

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